molecular formula C10H8BrNOS B1517450 (2-(4-Bromophenyl)thiazol-4-yl)methanol CAS No. 21160-53-2

(2-(4-Bromophenyl)thiazol-4-yl)methanol

Cat. No. B1517450
CAS RN: 21160-53-2
M. Wt: 270.15 g/mol
InChI Key: HKIBHFBTMSKGEX-UHFFFAOYSA-N
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Description

“(2-(4-Bromophenyl)thiazol-4-yl)methanol” is a heterocyclic organic compound with the molecular weight of 270.15 . It has a white solid physical form . The IUPAC name of this compound is [2- (4-bromophenyl)-1,3-thiazol-4-yl]methanol .


Molecular Structure Analysis

The InChI code of this compound is 1S/C10H8BrNOS/c11-8-3-1-7 (2-4-8)10-12-9 (5-13)6-14-10/h1-4,6,13H,5H2 . This indicates the presence of a bromophenyl group and a thiazolyl group attached to a methanol group .


Physical And Chemical Properties Analysis

“(2-(4-Bromophenyl)thiazol-4-yl)methanol” is a white solid . It has a molecular weight of 270.15 . The compound’s InChI code is 1S/C10H8BrNOS/c11-8-3-1-7 (2-4-8)10-12-9 (5-13)6-14-10/h1-4,6,13H,5H2 .

Scientific Research Applications

Summary of the Application

The compound “(2-(4-Bromophenyl)thiazol-4-yl)methanol” has been used in the field of crystallography. The crystal structure of a related compound, (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-4-(3-hydroxybut-2-enoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one – methanol (1/1), C18H18N3O4S, was studied .

Methods of Application

The molecular structure was determined using X-ray crystallography. The crystal was a brown needle with dimensions 0.20 × 0.15 × 0.12 mm. The data collection and handling were performed using a Bruker APEX-II diffractometer .

Results or Outcomes

The crystal structure was determined, and the fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were reported .

2. Antimicrobial and Antiproliferative Agents

Summary of the Application

Derivatives of “(2-(4-Bromophenyl)thiazol-4-yl)methanol”, specifically N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and studied for their potential as antimicrobial and antiproliferative agents .

Methods of Application

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species using the turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .

Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

Safety And Hazards

The compound has hazard statements H302 and H318 . This indicates that it is harmful if swallowed and causes serious eye damage . Precautionary measures include wearing protective gloves and eye protection, and seeking medical advice if the compound is ingested or comes into contact with the eyes .

properties

IUPAC Name

[2-(4-bromophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIBHFBTMSKGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653779
Record name [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-Bromophenyl)thiazol-4-yl)methanol

CAS RN

21160-53-2
Record name [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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